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Compound of Interest

Compound Name: 3-Hydroxyvalproic acid

Cat. No.: B022006 Get Quote

This guide provides a comprehensive overview of 3-Hydroxyvalproic acid (3-OH-VPA), a

primary metabolite of the widely used anticonvulsant drug, valproic acid (VPA). It is intended for

researchers, scientists, and drug development professionals, offering detailed information on its

biochemistry, analytical determination, and clinical significance.

Core Concepts
3-Hydroxyvalproic acid (3-OH-VPA) is a significant metabolite of valproic acid, formed

primarily in the liver. It belongs to the class of organic compounds known as hydroxy fatty

acids, characterized by a hydroxyl group within their fatty acid chain[1]. The formation and

accumulation of 3-OH-VPA are of considerable interest due to its association with the

therapeutic and toxic effects of valproic acid, particularly hepatotoxicity[1].

Chemical Properties
Property Value Reference

IUPAC Name
3-hydroxy-2-propylpentanoic

acid
--INVALID-LINK--

Molecular Formula C₈H₁₆O₃ --INVALID-LINK--

Molecular Weight 160.21 g/mol --INVALID-LINK--

CAS Number 58888-84-9 --INVALID-LINK--
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Metabolic Pathways of Valproic Acid and Formation
of 3-Hydroxyvalproic Acid
Valproic acid undergoes extensive metabolism in the liver through three primary pathways:

glucuronidation, beta-oxidation in the mitochondria, and cytochrome P450 (CYP) mediated

oxidation[2][3]. While glucuronidation is the major route, accounting for approximately 50% of

VPA metabolism, and beta-oxidation accounts for about 40%, the CYP-mediated pathway,

though minor (~10%), is crucial for the formation of several active and toxic metabolites,

including 3-OH-VPA[2][3].

The formation of 3-OH-VPA is a result of ω-1 hydroxylation of the valproic acid molecule. This

reaction is catalyzed by several cytochrome P450 isoenzymes, with CYP2A6 playing a major

role, contributing to approximately 50% of its formation in human liver microsomes[3]. Other

contributing enzymes include CYP2B6 and CYP3A5[1].

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b022006?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10962217/
https://www.agilent.com/Library/applications/5990-4965EN.pdf
https://pubmed.ncbi.nlm.nih.gov/10962217/
https://www.agilent.com/Library/applications/5990-4965EN.pdf
https://www.agilent.com/Library/applications/5990-4965EN.pdf
https://pubmed.ncbi.nlm.nih.gov/32623605/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Valproic Acid (VPA)

Glucuronidation (~50%)

UGTs

Beta-Oxidation (~40%)

Mitochondrial
Enzymes

CYP450 Oxidation (~10%)

CYP450s

VPA-Glucuronide
(Major inactive metabolite) 2-ene-VPA, 3-keto-VPA, etc. Hydroxylated Metabolites

3-Hydroxyvalproic Acid
(3-OH-VPA)

CYP2A6 (major)
CYP2B6, CYP3A5

4-OH-VPA, 5-OH-VPA,
4-ene-VPA

CYP2C9, CYP2A6,
CYP2B6

Click to download full resolution via product page

Diagram 1: Valproic Acid Metabolic Pathways

Quantitative Analysis of 3-Hydroxyvalproic Acid
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Accurate quantification of 3-OH-VPA in biological matrices is crucial for pharmacokinetic

studies and for understanding its role in VPA-related toxicity. The primary methods employed

are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem

Mass Spectrometry (LC-MS/MS).

Plasma and Urine Concentrations of 3-OH-VPA
The levels of 3-OH-VPA can vary significantly among individuals, influenced by factors such as

VPA dosage, co-medications, and genetic polymorphisms in metabolizing enzymes.

Biological
Matrix

Analyte
Concentration
Range

Patient
Population

Reference

Plasma 3-OH-VPA
51.5 - 1030.00

ng/mL
Epileptic patients [2]

Urine 3-OH-VPA

0.6 - 1.5% of

administered

VPA dose

Epileptic patients [4]

Urine 3-OH-VPA

8.6 - 18.7 mg (in

24-h urine,

converted to

VPA)

Epileptic patients [5]

Lower Limits of Quantification (LLOQ) for Analytical
Methods

Analytical
Method

Analyte LLOQ Matrix Reference

LC-MS/MS 3-OH-VPA 51.5 ng/mL Human Plasma [6]

GC-MS
VPA and

metabolites

Method

dependent
Serum and Urine [7]

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/10962217/
https://academic.oup.com/toxsci/article/86/2/427/1653578
https://www.tandfonline.com/doi/abs/10.3109/01480549109011640
https://pmc.ncbi.nlm.nih.gov/articles/PMC9211130/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4992495/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed methodologies are essential for the reproducible and accurate measurement of 3-OH-

VPA. The following sections outline generalized protocols for sample preparation and analysis

by LC-MS/MS and GC-MS, synthesized from multiple sources.

Workflow for Quantification of 3-OH-VPA
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Diagram 2: Analytical Workflow for 3-OH-VPA

Detailed Protocol for LC-MS/MS Analysis of 3-OH-VPA in
Human Plasma
This protocol is a composite based on methodologies described in the literature[6].

1. Sample Preparation (Solid Phase Extraction - SPE):

Condition an Oasis® HLB SPE cartridge (10 mg) with 1 mL of methanol followed by 1 mL of

water.

To 200 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled 3-OH-

VPA).

Acidify the plasma sample with 20 µL of 2% formic acid.

Load the pre-treated plasma sample onto the conditioned SPE cartridge.

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

Elute the analytes with 1 mL of methanol.

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Parameters:

LC System: A high-performance liquid chromatography system.

Column: ZORBAX SB-C₈ column (3.5 μm, 2.1×100 mm) or equivalent.

Mobile Phase: Isocratic elution with a mixture of methanol and 10mM ammonium acetate

(80:20, v/v) containing 0.1% formic acid.

Flow Rate: 0.3 mL/min.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b022006?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC9211130/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Injection Volume: 10 µL.

Column Temperature: 40°C.

MS System: A triple quadrupole mass spectrometer.

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

MRM Transitions: Monitor the specific precursor-to-product ion transitions for 3-OH-VPA and

the internal standard. For 3-OH-VPA, a potential transition is m/z 159.1 → 115.1.

Detailed Protocol for GC-MS Analysis of 3-OH-VPA in
Urine
This protocol is a composite based on general procedures for organic acid analysis by GC-

MS[7][8].

1. Sample Preparation and Derivatization:

To 1 mL of urine, add an internal standard.

Adjust the pH of the urine to <2 with HCl.

Extract the organic acids with two portions of 3 mL of ethyl acetate.

Combine the organic layers and evaporate to dryness under nitrogen.

Derivatization (Silylation): To the dried residue, add 50 µL of N,O-

Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50

µL of pyridine.

Cap the vial tightly and heat at 70°C for 30 minutes.

After cooling, the sample is ready for injection.

2. GC-MS Parameters:

GC System: A gas chromatograph coupled to a mass spectrometer.
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Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent.

Injector Temperature: 250°C.

Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate

of 10°C/min, and hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS System: A single quadrupole or ion trap mass spectrometer.

Ionization Mode: Electron Impact (EI) at 70 eV.

Scan Range: m/z 50-550.

Identification: Based on retention time and comparison of the mass spectrum with a

reference library.

Clinical Significance and Toxicity
3-OH-VPA is considered one of the potentially toxic metabolites of valproic acid. Its

accumulation has been linked to the idiosyncratic hepatotoxicity observed in some patients

undergoing VPA therapy.

Hepatotoxicity
Valproic acid-induced liver injury is a serious adverse effect, and its metabolites are thought to

play a significant role[9]. 3-OH-VPA, along with other metabolites like 4-ene-VPA, is implicated

in this toxicity. The proposed mechanisms include the disruption of mitochondrial beta-oxidation

of fatty acids and the induction of oxidative stress[1]. In vitro studies have shown that VPA and

its metabolites can cause damage to hepatocytes[10].

Oxidative Stress
Oxidative stress is a state of imbalance between the production of reactive oxygen species

(ROS) and the ability of the body to detoxify these reactive products. Valproic acid treatment

has been associated with increased markers of oxidative stress[10]. While the direct
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contribution of 3-OH-VPA to oxidative stress is an area of ongoing research, it is plausible that

its metabolism or its effects on cellular processes could contribute to an increase in ROS.
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Diagram 3: Proposed Toxicity Pathway of VPA Metabolites
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Conclusion
3-Hydroxyvalproic acid is a key metabolite in the biotransformation of valproic acid. Its

formation via cytochrome P450 enzymes and its potential contribution to VPA-induced

hepatotoxicity make it a subject of significant interest in both clinical and research settings. The

analytical methods detailed in this guide provide a framework for its accurate quantification,

which is essential for further elucidating its pharmacokinetic and toxicological profile. A deeper

understanding of the role of 3-OH-VPA and other metabolites will be instrumental in developing

safer therapeutic strategies with valproic acid and for the personalized management of

patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Valproic acid promotes mitochondrial dysfunction in primary human hepatocytes in vitro;
impact of C/EBPα-controlled gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Valproate metabolism during valproate-associated hepatotoxicity in a surviving adult
patient - PubMed [pubmed.ncbi.nlm.nih.gov]

3. agilent.com [agilent.com]

4. academic.oup.com [academic.oup.com]

5. tandfonline.com [tandfonline.com]

6. Comprehensive Analysis of Metabolic Changes in Male Mice Exposed to Sodium
Valproate Based on GC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

7. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A
Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]

8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? -
PMC [pmc.ncbi.nlm.nih.gov]

9. faa.gov [faa.gov]

10. The toxicity of metabolites of sodium valproate in cultured hepatocytes - PubMed
[pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b022006?utm_src=pdf-body
https://www.benchchem.com/product/b022006?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/32623605/
https://pubmed.ncbi.nlm.nih.gov/32623605/
https://pubmed.ncbi.nlm.nih.gov/10962217/
https://pubmed.ncbi.nlm.nih.gov/10962217/
https://www.agilent.com/Library/applications/5990-4965EN.pdf
https://academic.oup.com/toxsci/article/86/2/427/1653578
https://www.tandfonline.com/doi/abs/10.3109/01480549109011640
https://pmc.ncbi.nlm.nih.gov/articles/PMC9211130/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9211130/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4992495/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4992495/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4012512/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4012512/
https://www.faa.gov/sites/faa.gov/files/data_research/research/med_humanfacs/oamtechreports/AM96-17.pdf
https://pubmed.ncbi.nlm.nih.gov/6408143/
https://pubmed.ncbi.nlm.nih.gov/6408143/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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